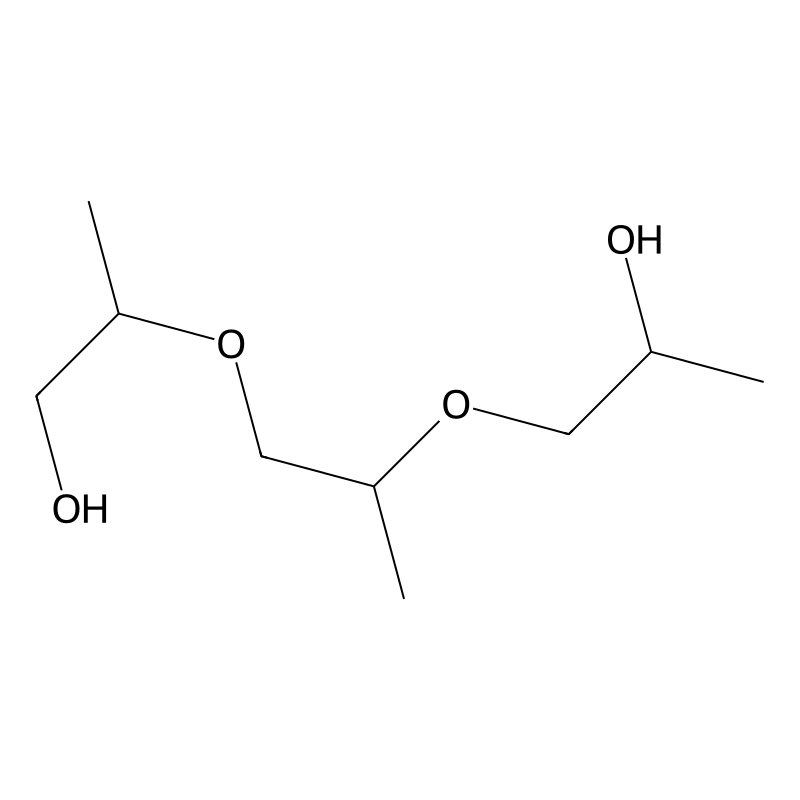2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
CH3CHOHCH2OCH(CH3)CH2OCH(CH3)CH2OH
C9H20O4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CH3CHOHCH2OCH(CH3)CH2OCH(CH3)CH2OH
C9H20O4
Molecular Weight
InChI
InChI Key
SMILES
solubility
MISCIBLE WITH ALC
Solubility in water: miscible
Synonyms
Canonical SMILES
Solvent
One common application of DPG in scientific research is as a solvent. Due to its miscibility with water and many organic materials, DPG can be used to dissolve a wide range of substances. This makes it useful in various research applications, such as:
- Extracting biomolecules: DPG can be used to extract proteins, DNA, and other biomolecules from cells and tissues [].
- Formulating solutions: DPG can be used as a component of solutions for biological assays and other laboratory procedures [].
Antifreeze
DPG has a relatively low freezing point, making it useful as an antifreeze in some scientific applications. For example, it can be used to prevent solutions from freezing during cold storage or transport [].
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol is a complex organic compound characterized by its structure, which includes multiple hydroxyl groups. This compound is recognized for its high molecular weight and excellent solubility properties, making it particularly useful in various industrial applications. It is commonly utilized as a solvent and reagent in
- Oxidation: It can be oxidized to yield corresponding aldehydes or carboxylic acids, depending on the oxidizing agents used, such as potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert the compound into simpler alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The hydroxyl groups present in the molecule can be substituted with other functional groups under specific conditions, often requiring catalysts such as acids or bases.
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol exhibits notable biological activities. It serves as a stabilizer for biological molecules and enhances the solubility of various compounds in biological systems. Additionally, its ability to form hydrogen bonds allows it to stabilize proteins and other biomolecules, contributing to its use in drug delivery systems and pharmaceutical formulations.
The synthesis of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol typically involves the following methods:
- Hydrolysis of Propylene Oxide: This method involves hydrolyzing propylene oxide under controlled temperature and pressure conditions to produce a mixture of propylene glycol oligomers. The desired compound is then isolated through distillation techniques to ensure high purity and yield.
- Industrial Production: In industrial settings, advanced distillation methods are employed to separate this compound from other oligomers produced during the hydrolysis process, ensuring efficient production of high-quality material.
Research on interaction studies highlights the compound's role as a solvent that facilitates the dissolution of other compounds, enhancing their reactivity. In biological contexts, it stabilizes proteins and cellular structures by forming hydrogen bonds, which is crucial for maintaining their functional integrity during processes such as freezing or storage.
Several compounds share structural similarities with 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol. These include:
- 1,2-Propanediol (Monopropylene Glycol): A simpler compound with one less hydroxyl group.
- 1-(2-Hydroxypropoxy)propan-2-ol (Dipropylene Glycol): Contains one additional hydroxyl group compared to monopropylene glycol.
- 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol (Tripropylene Glycol): Features an additional propoxy group compared to 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol.
- Tetrapropylene Glycol: Contains two additional propoxy groups compared to dipropylene glycol.
Uniqueness
The uniqueness of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol lies in its higher molecular weight and the presence of multiple hydroxyl groups. These characteristics enhance its solubility and reactivity compared to other propylene glycols, making it particularly advantageous for applications that require high stability and solubility .
Physical Description
Liquid
ODOURLESS COLOURLESS LIQUID.
Color/Form
XLogP3
Boiling Point
271 °C
Flash Point
285 °F (141 °C) (CLOSED CUP)
141 °C c.c.
Vapor Density
Relative vapor density (air = 1): 6.6
Density
1.019 @ 20 °C/20 °C
Relative density (water = 1): 1.0
LogP
Odor
Melting Point
< -30 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 644 of 1095 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 451 of 1095 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Vapor pressure, Pa at 96 °C: 133
Pictograms

Irritant
Other CAS
45096-22-8







